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molecular formula C9H12N2O3 B1302353 3,4-Dimethoxybenzohydrazide CAS No. 41764-74-3

3,4-Dimethoxybenzohydrazide

Cat. No. B1302353
M. Wt: 196.2 g/mol
InChI Key: LJMQIGMMUZLDOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04279982

Procedure details

A mixture of 9.8 g (0.05 mol) of methyl 3,4-dimethoxybenzoate and 15 ml of 85% water containing hydrazine was refluxed for 2.5 hours with stirring. The reaction mixture was cooled and the crystals formed were recovered by filtration and washed with water to provide 3,4-dimethoxybenzoic acid hydrazide. The yield was quantitative.
Quantity
9.8 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:10]=[CH:11][C:12]=1[O:13][CH3:14])[C:6](OC)=[O:7].[NH2:15][NH2:16]>O>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:10]=[CH:11][C:12]=1[O:13][CH3:14])[C:6]([NH:15][NH2:16])=[O:7]

Inputs

Step One
Name
Quantity
9.8 g
Type
reactant
Smiles
COC=1C=C(C(=O)OC)C=CC1OC
Name
Quantity
15 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NN

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 2.5 hours
Duration
2.5 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
the crystals formed
FILTRATION
Type
FILTRATION
Details
were recovered by filtration
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C(=O)NN)C=CC1OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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